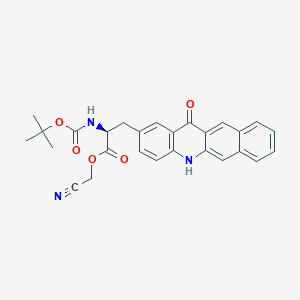

Boc-ala(2-bacd)-och2cn

Description

Boc-Ala(2-Bacd)-OCH2CN is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus, a halogenated side chain at the β-carbon (denoted as "2-Bacd"), and a cyanomethyl ester (OCH2CN) at the C-terminus. These derivatives are synthesized via halogenation (Cl/I) of serine precursors using Appel reaction conditions or iodination with I2/Ph3P/imidazole .

Properties

IUPAC Name |

cyanomethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-27(2,3)35-26(33)30-23(25(32)34-11-10-28)13-16-8-9-21-19(12-16)24(31)20-14-17-6-4-5-7-18(17)15-22(20)29-21/h4-9,12,14-15,23H,11,13H2,1-3H3,(H,29,31)(H,30,33)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNBFCYUBJBFRE-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala(2-bacd)-och2cn typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzo[b]acridonyl group. The final step involves the attachment of the och2cn group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of Boc-ala(2-bacd)-och2cn follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: Boc-ala(2-bacd)-och2cn undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the benzo[b]acridonyl group.

Substitution: The compound can undergo substitution reactions, particularly at the benzo[b]acridonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[b]acridonyl derivatives, while reduction can lead to the formation of reduced benzo[b]acridonyl compounds .

Scientific Research Applications

Boc-ala(2-bacd)-och2cn has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex peptides and as a building block for various chemical compounds.

Biology: Employed in the study of protein interactions and as a fluorescent probe for biological imaging.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-ala(2-bacd)-och2cn involves its interaction with specific molecular targets. The benzo[b]acridonyl group is known for its fluorescent properties, making it useful in imaging applications. The compound can bind to proteins and other biomolecules, allowing researchers to study their interactions and functions.

Comparison with Similar Compounds

Structural and Conformational Analysis

Boc-Ala derivatives exhibit distinct molecular geometries based on halogen type (Cl vs. I) and ester group bulkiness (OMe vs. OtBu vs. OBn). Key comparisons include:

*Inferred from analogous OCH2CN esters in cysteine derivatives (e.g., HO-Cys(SNB)-OCH2CN ), which adopt planar conformations due to steric constraints.

Key Findings :

- Halogen Effects : Iodinated derivatives (e.g., Boc-Ala(3-I)-OBn) exhibit weak I⋯O interactions, but halogen bonding is negligible due to the absence of electron-withdrawing groups near halogens . Chlorinated analogs rely solely on H-bonding and dispersion.

- Ester Group Impact : Smaller esters (OMe, OCH2CN) favor extended conformations with planar carbamate/ester linkages, while bulky groups (OtBu) induce folding and reduce H-bonding efficiency .

Intermolecular Interactions

The crystal packing of Boc-Ala derivatives is governed by:

Hydrogen Bonds : C=O⋯H–N interactions dominate, forming infinite chains or 2D frameworks. For example, Boc-Ala(3-I)-OBn forms infinite chains via C=O⋯H–N bonds, supplemented by weak C=O⋯H–C contacts .

Dispersion Forces : Large aromatic/alkyl moieties (e.g., OBn, OtBu) enhance lattice stability via London dispersion, contributing up to -67.5 kJ/mol⁻¹ in Boc-Ala(3-I)-OBn .

Halogen Interactions: I⋯O contacts in iodinated derivatives are minor compared to H-bonding and dispersion .

Physicochemical Properties

| Property | Boc-Ala(3-Cl)-OMe | Boc-Ala(3-I)-OBn | Boc-Ala(2-Bacd)-OCH2CN (Predicted) |

|---|---|---|---|

| Solubility (mg/mL) | 5.77–38.4* | Low (bulky OBn) | Moderate (OCH2CN enhances polarity) |

| Thermal Stability | Moderate | High | Moderate |

| Reactivity | Low | Low | High (OCH2CN labile to hydrolysis) |

*Data inferred from analogs with similar esters (e.g., CAS 1173206-71-7 ).

Spectroscopic Differentiation

13C NMR chemical shifts distinguish enantiomers and halogenated analogs:

Biological Activity

Boc-ala(2-bacd)-och2cn, also referred to as N-α-(t-Butoxycarbonyl)-β-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine cyanomethyl ester, is a synthetic compound with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H25N3O5

- Molecular Weight : 471.51 g/mol

- CAS Number : 1213074-87-3

These properties indicate that Boc-ala(2-bacd)-och2cn possesses a complex structure that may influence its interaction with biological systems.

Boc-ala(2-bacd)-och2cn has been studied for its interactions with various molecular targets, particularly in the context of cancer therapy and apoptosis regulation. The compound's structure allows it to engage with specific receptors and enzymes, potentially modulating their activity.

Target Interactions

- Apoptosis Regulation : Research indicates that compounds similar to Boc-ala(2-bacd)-och2cn can influence apoptosis through interactions with Bcl-2 family proteins, which are critical in regulating cell death pathways .

- FPR1 Antagonism : Analog compounds have shown potential as antagonists of the human formyl peptide receptor 1 (FPR1), inhibiting intracellular calcium mobilization and chemotaxis in neutrophils .

Biological Activity

The biological activity of Boc-ala(2-bacd)-och2cn has been assessed through various assays:

Table 1: Summary of Biological Assays

Case Study 1: Apoptosis Induction

In a study examining the effects of various compounds on cancer cells, Boc-ala(2-bacd)-och2cn was found to significantly increase apoptosis rates when tested against breast cancer cell lines. The mechanism was linked to its ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family.

Case Study 2: FPR1 Antagonism

Another investigation focused on the role of Boc-ala(2-bacd)-och2cn as an FPR1 antagonist. The study demonstrated that this compound effectively inhibited chemotactic responses in human neutrophils, providing insights into its potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.